molecular formula C28H30O7 B14504919 [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate CAS No. 63795-07-3

[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate

Cat. No.: B14504919
CAS No.: 63795-07-3
M. Wt: 478.5 g/mol
InChI Key: RJIKLNRHFWMXGY-UHFFFAOYSA-N
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Description

[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate is a complex organic compound with the molecular formula C28H30O7. This compound is known for its unique structure, which includes a cyclohexylidene core and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as the sol-gel method, which allows for the incorporation of metal ions into a carbon framework . This method is advantageous as it provides a homogeneous distribution of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through the binding to specific receptors and enzymes, leading to the modulation of cellular activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

63795-07-3

Molecular Formula

C28H30O7

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[[2-oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate

InChI

InChI=1S/C28H30O7/c1-3-26(29)34-18-32-24-12-8-20(9-13-24)16-22-6-5-7-23(28(22)31)17-21-10-14-25(15-11-21)33-19-35-27(30)4-2/h8-17H,3-7,18-19H2,1-2H3

InChI Key

RJIKLNRHFWMXGY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCOC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OCOC(=O)CC)C2=O

Origin of Product

United States

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